

# MM-589: A Potent and Selective Inhibitor of the WDR5-MLL Interaction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MM-589 TFA

Cat. No.: B15606097

[Get Quote](#)

MM-589 is a highly potent and cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a key role in regulating gene expression. Dysregulation of MLL1 activity is implicated in certain types of cancer, particularly acute leukemias with MLL gene translocations.

MM-589 demonstrates exceptional potency, binding to WDR5 with an IC<sub>50</sub> of 0.90 nM and inhibiting the H3K4 methyltransferase activity of the MLL1 complex with an IC<sub>50</sub> of 12.7 nM.[1][2] Its mechanism of action involves disrupting the assembly of the MLL1 complex, thereby specifically inhibiting its catalytic activity.

## High Selectivity Against Other Histone Methyltransferases

A critical attribute of a chemical probe or potential therapeutic agent is its selectivity for the intended target over other related proteins. MM-589 exhibits a remarkable degree of selectivity for the MLL1 complex. Published data indicates that MM-589 has no inhibitory effect on other members of the SET1 family of histone methyltransferases, which includes MLL2, MLL3, MLL4, SET1a, and SET1b.[4][5]

While a comprehensive screening panel with specific IC<sub>50</sub> values against a wide array of histone methyltransferases is not readily available in the public domain, the existing data

strongly supports the high selectivity of MM-589 and its class of inhibitors for the WDR5-MLL1 interaction.

Target Enzyme	MM-589 IC50 (nM)	Other HMTs (Qualitative Data)
MLL1 H3K4 HMT	12.7[1][2]	No inhibition observed for MLL2, MLL3, MLL4, SET1a, SET1b[4][5]
WDR5 Binding	0.90[1][2]	

## Experimental Protocols

The inhibitory activity and selectivity of MM-589 are determined using robust biochemical assays. A key method employed is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, which provides a sensitive, non-radioactive means to measure enzyme activity.

### AlphaLISA-based MLL1 Histone Methyltransferase (HMT) Assay

This assay quantifies the methylation of a biotinylated histone H3 peptide substrate by the MLL1 complex.

Materials:

- Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)
- Biotinylated Histone H3 peptide substrate
- S-adenosyl-L-methionine (SAM) - methyl donor
- MM-589 or other test compounds
- AlphaLISA® anti-methylated histone H3 antibody-conjugated Acceptor beads
- Streptavidin-coated Donor beads

- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- 384-well white microplates

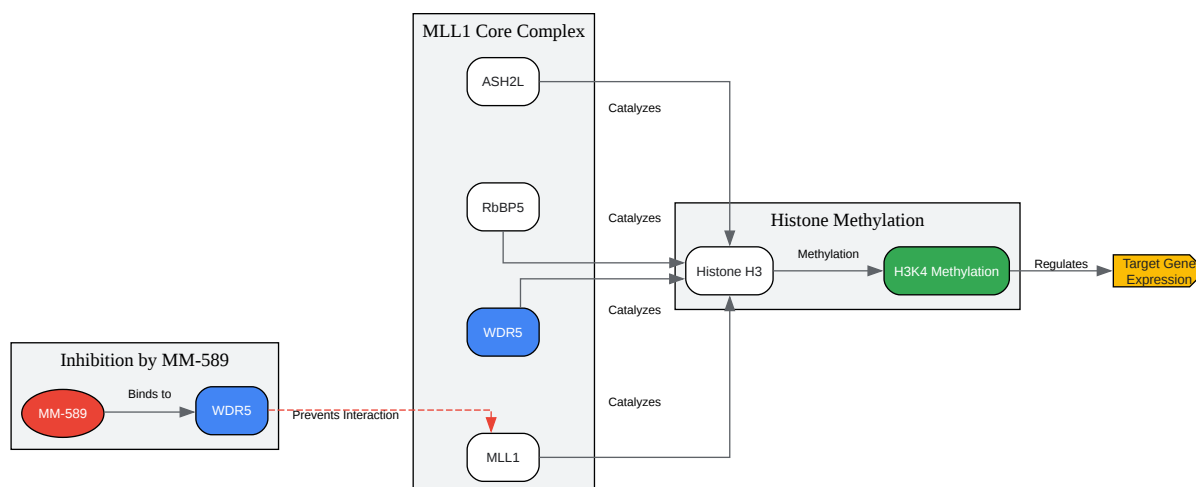
Procedure:

- Compound Preparation: Prepare serial dilutions of MM-589 in assay buffer.
- Enzyme Reaction:
  - Add MLL1 complex and SAM to the wells of the microplate.
  - Add the diluted MM-589 or vehicle control.
  - Initiate the reaction by adding the biotinylated histone H3 peptide substrate.
  - Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- Detection:
  - Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads.
  - The Acceptor beads bind to the methylated histone peptide, while the Donor beads bind to the biotinylated end of the peptide.
  - Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead association.
- Signal Reading:
  - Read the plate using an Alpha-enabled microplate reader. Excitation at 680 nm leads to the emission of light at 615 nm if the Donor and Acceptor beads are in close proximity (i.e., if the substrate is methylated).
- Data Analysis:

- The intensity of the emitted light is proportional to the MLL1 HMT activity.
- Calculate the percentage of inhibition for each concentration of MM-589.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

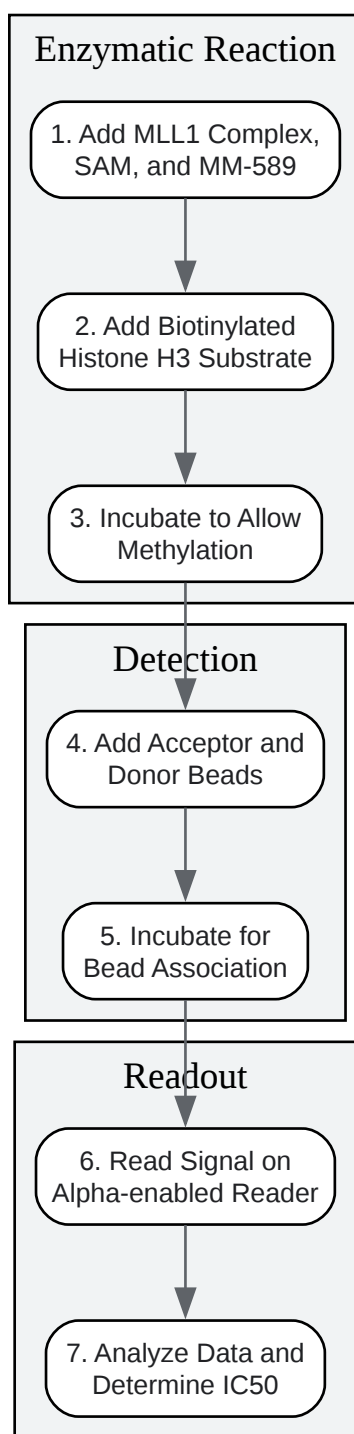
## Visualizing the Mechanism and Workflow

To better understand the underlying principles, the following diagrams illustrate the signaling pathway targeted by MM-589 and the experimental workflow for assessing its activity.



[Click to download full resolution via product page](#)

Caption: Mechanism of MM-589 action on the MLL1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the AlphaLISA HMT assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [MM-589: A Potent and Selective Inhibitor of the WDR5-MLL Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606097#mm-589-selectivity-against-other-histone-methyltransferases]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)